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Compound of Interest

Compound Name: Sodium laurate

Cat. No.: B148142 Get Quote

Introduction

Sodium laurate (SL), the sodium salt of lauric acid, is emerging as a powerful anionic

detergent for the challenging field of membrane proteomics. Its unique molecular structure,

featuring a long hydrophobic hydrocarbon tail similar to sodium dodecyl sulfate (SDS) and a

hydrophilic carboxyl head group akin to sodium deoxycholate (SDC), provides a compelling

combination of strong solubilization capabilities with compatibility for downstream proteomic

analyses.[1][2] This makes it a superior alternative to traditional detergents like SDS, which is

known to be incompatible with enzymatic digestion and mass spectrometry (MS).[3][4] These

application notes provide a comprehensive overview of the utility of sodium laurate in

membrane protein extraction and its advantages in mass spectrometry-based proteomics.

Key Advantages of Sodium Laurate

High Extraction Efficiency: Sodium laurate has demonstrated the ability to lyse membranes

and solubilize membrane proteins with an efficiency comparable to that of SDS, the gold

standard for protein solubilization.[1][2][5] This is particularly beneficial for extracting

hydrophobic integral membrane proteins, including those with multiple transmembrane

domains.[1][2][5]

Enzyme Compatibility: Unlike SDS, which strongly inhibits proteolytic enzymes, sodium
laurate is highly compatible with common proteases such as trypsin and chymotrypsin.[1][2]

[5] At a concentration of 0.1%, sodium laurate can even enhance trypsin activity.[1][2] Even

at higher concentrations (up to 1.0%), the reduction in trypsin activity is only moderate.[1][2]
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Mass Spectrometry Compatibility: A significant advantage of sodium laurate is its

compatibility with mass spectrometry. It can be efficiently removed from peptide samples

prior to MS analysis through a simple phase-transfer method following acidification.[1][2][5]

This removal is crucial to prevent interference with the CapLC-MS/MS analysis of proteolytic

peptides.[1][2][5]

Superior Performance for Hydrophobic Proteins: Studies have shown that sodium laurate
exhibits superiority in the identification of membrane proteins, especially those that are highly

hydrophobic or possess multiple transmembrane domains, when compared to other MS-

compatible detergents like RapiGest SF (RGS) and sodium deoxycholate (SDC).[1][2][5]

Chemical Properties

Sodium laurate's effectiveness stems from its amphipathic nature, possessing both a

hydrophobic tail that interacts with the nonpolar regions of membrane proteins and the lipid

bilayer, and a hydrophilic head that allows for solubility in aqueous solutions.[1][2]

Structure: CH₃(CH₂)₁₀COO⁻Na⁺

Critical Micelle Concentration (CMC): The concentration at which surfactant molecules

aggregate to form micelles. For sodium laurate, the CMC is approximately 30 mM.[6]

Quantitative Data Summary
The following tables summarize the comparative performance of sodium laurate against other

common detergents in membrane protein extraction and proteomics workflows.

Table 1: Comparison of Detergent Abilities to Extract Membrane Proteins from Rat Liver

Plasma Membrane-Enriched Fractions
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Detergent (1.0%)
Protein Extraction
Efficiency

Reference

Sodium Dodecyl Sulfate (SDS) High (Comparable to SL) [1][2]

Sodium Laurate (SL) High (Comparable to SDS) [1][2]

RapiGest SF (RGS) Lower than SL and SDS [1][2]

Sodium Deoxycholate (SDC) Lower than SL and SDS [1][2]

Table 2: Effect of Sodium Laurate Concentration on Protease Activity

Sodium Laurate
Conc.

Trypsin Activity
Chymotrypsin
Activity

Reference

0.1% Enhanced Minimal Effect [1][2]

0.5% Little Decrease Minimal Effect [1][2]

1.0%
Moderately

Decreased (~20%)
Minimal Effect [1][2]

Table 3: Comparative Analysis of Identified Proteins from Rat Liver Plasma Membrane-

Enriched Fractions

Detergent
Total Proteins
Identified

Integral
Membrane
Proteins
Identified

Proteins with
≥3
Transmembran
e Domains

Reference

Sodium Laurate

(SL)
Higher Number Higher Number

Significantly

Higher Number
[1][2]

RapiGest SF

(RGS)
Lower than SL Lower than SL Lower than SL [1][2]

Sodium

Deoxycholate

(SDC)

Lower than SL Lower than SL Lower than SL [1][2]
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Experimental Protocols
Protocol 1: Extraction of Membrane Proteins from Rat Liver Plasma Membrane (PM) Fraction

This protocol details the solubilization of membrane proteins from a prepared PM-enriched

fraction using sodium laurate.

Materials:

PM-enriched fraction

Solubilization Buffer: 1.0% Sodium Laurate in 50 mM NH₄HCO₃

Dithiothreitol (DTT)

Iodoacetamide (IAA)

Microcentrifuge

Sonicator

Procedure:

Resuspend the PM-enriched fraction (containing 20 µg of total protein) in the Solubilization

Buffer.[1]

Incubate for 30 minutes.

Sonicate the sample twice in a water bath for 10 minutes each.

Centrifuge at 12,000 rpm for 10 minutes to pellet any insoluble material.

Collect the supernatant containing the solubilized membrane proteins.

For downstream proteomic analysis, reduce the proteins by adding DTT to a final

concentration of 5 mM and incubating for 60 minutes at room temperature.[1]

Alkylate the proteins by adding IAA to a final concentration of 25 mM and incubating in the

dark for 45 minutes at room temperature.[1]
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Protocol 2: In-Solution Digestion of Membrane Proteins

This protocol describes the enzymatic digestion of membrane proteins solubilized with sodium
laurate.

Materials:

Solubilized and reduced/alkylated protein sample from Protocol 1

Trypsin (mass spectrometry grade)

50 mM NH₄HCO₃

Procedure:

Dilute the solubilized protein sample with 50 mM NH₄HCO₃ to reduce the final concentration

of sodium laurate to 0.1%.[1]

Add trypsin at an enzyme-to-protein ratio of 1:50 (w/w).[1]

Incubate the digestion mixture at 37°C for 16 hours.[1]

Protocol 3: Removal of Sodium Laurate for Mass Spectrometry Analysis

This protocol outlines the phase-transfer method to efficiently remove sodium laurate from the

peptide digest before MS analysis.

Materials:

Peptide digest containing sodium laurate

Formic Acid (FA)

Ethyl Acetate

Procedure:

Acidify the peptide digest by adding formic acid to a final concentration of 0.5-1.0% to

precipitate the lauric acid.
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Add an equal volume of ethyl acetate to the acidified sample.

Vortex the mixture thoroughly to facilitate the transfer of the precipitated lauric acid to the

organic phase.

Centrifuge the sample to separate the aqueous and organic phases.

Carefully collect the lower aqueous phase containing the peptides.

The peptide solution is now ready for desalting (e.g., using C18 ZipTips) and subsequent LC-

MS/MS analysis.
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Caption: Workflow for membrane protein extraction and analysis using sodium laurate.
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Sodium Laurate Properties Functional Advantages
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Caption: Key structural features and resulting advantages of sodium laurate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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